2-Ethylnaphtho[2,1-d]oxazole-4,5-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-ethylbenzo[g][1,3]benzoxazole-4,5-dione |
InChI |
InChI=1S/C13H9NO3/c1-2-9-14-10-12(16)11(15)7-5-3-4-6-8(7)13(10)17-9/h3-6H,2H2,1H3 |
InChI Key |
IYYCEDJUCRKKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Ethylnaphtho 2,1 D Oxazole 4,5 Dione
Classical and Contemporary Cyclization Approaches for Naphtho[2,1-d]oxazole-4,5-dione Formation
Classical synthetic strategies for the construction of the naphtho[2,1-d]oxazole-4,5-dione ring system have traditionally relied on condensation and intramolecular cyclization reactions. These methods often involve readily available naphthoquinone precursors and leverage fundamental organic transformations to build the desired heterocyclic framework.
Condensation Reactions Involving Naphthoquinone Precursors and Amines
A prominent strategy for the synthesis of 2-alkylnaphth[2,1-d]oxazole-4,5-diones, including the 2-ethyl derivative, commences with 3-acylamino-1,2-naphthoquinones. rsc.orgrsc.org For the synthesis of the target molecule, the precursor would be 3-propanamido-1,2-naphthoquinone. The synthesis involves a two-step procedure. rsc.org
The initial step is a condensation reaction where the 3-acylamino-1,2-naphthoquinone is treated with an amine, such as piperidine (B6355638). This reaction results in the formation of a 4-piperidino-3-acylamino-1,2-naphthoquinone intermediate. rsc.orgrsc.org This addition of piperidine to the naphthoquinone ring is a crucial step in activating the molecule for the subsequent cyclization.
While not leading to the same angular isomer, a related condensation approach is observed in the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives. In this case, 2-amino-3-bromo-1,4-naphthoquinone is refluxed with appropriate benzoyl chloride analogs at elevated temperatures. nih.govresearchgate.net This one-pot synthesis proceeds through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone derivative, which then undergoes intramolecular cyclization to yield the oxazole-fused quinone. nih.gov This highlights a general principle where a substituted aminonaphthoquinone serves as a key precursor for building fused oxazole (B20620) rings through condensation with acylating agents.
Intramolecular Cyclization Pathways and Precursor Design
The critical step in the synthesis of 2-alkylnaphth[2,1-d]oxazole-4,5-diones is the intramolecular cyclization of the 4-piperidino-3-acylamino-1,2-naphthoquinone intermediate. rsc.orgrsc.org This transformation is effectively achieved by treating the intermediate with aluminum oxide. rsc.orgrsc.org The mechanism is proposed to involve an internal addition-elimination reaction. rsc.orgrsc.org The amide carbonyl group of the acylamino substituent likely attacks the C4 position of the naphthoquinone ring, facilitated by the elimination of the piperidine group, leading to the formation of the oxazole ring. rsc.org
The design of the precursor is therefore of utmost importance. For the synthesis of 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione, the precursor would be 3-propanamido-1,2-naphthoquinone. The choice of the acyl group directly determines the substituent at the 2-position of the final product.
Metal-Catalyzed Synthetic Routes for Naphtho[2,1-d]oxazole-4,5-dione Systems
In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds. While specific examples for the direct synthesis of this compound using these methods are not extensively reported, the general principles of metal-catalyzed oxidative condensation, cascade annulation, and dehydrogenative coupling offer promising avenues for future synthetic explorations.
Copper-Catalyzed Oxidative Condensation Techniques
Copper catalysis is well-established in the formation of C-N and C-O bonds, which are essential for the construction of oxazole rings. While a direct copper-catalyzed synthesis of this compound from simpler precursors is not documented in the reviewed literature, related transformations suggest its potential. For instance, copper-catalyzed methods have been developed for the synthesis of various naphthoquinone derivatives. The versatility of copper catalysts in promoting oxidative coupling reactions could foreseeably be applied to the intramolecular cyclization of a suitably designed N-(2-hydroxynaphthyl)amide precursor, where the copper catalyst would facilitate the oxidative C-O bond formation to close the oxazole ring.
Silver(I)-Catalyzed Cascade Annulation Processes
Silver(I) catalysts are known to promote cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient for the construction of complex polycyclic systems. Although a specific silver(I)-catalyzed cascade annulation for the synthesis of this compound has not been reported, the oxidation of 2-hydroxy-1-naphthaldehyde oxime with silver(I) oxide (AgO) in the presence of N-methyl morpholine N-oxide (NMMO) has been shown to lead to complex spiro adducts through the formation of an o-naphthoquinone nitrosomethide intermediate. nih.gov This demonstrates the ability of silver catalysts to activate naphthol derivatives towards complex transformations. A hypothetical silver-catalyzed pathway to the target molecule could involve the intramolecular cyclization of a precursor derived from a 1,2-naphthoquinone (B1664529) and a suitable nitrogen-containing ethyl precursor, where the silver catalyst facilitates the key C-O bond formation and subsequent cyclization.
Iron-Catalyzed Dehydrogenative Coupling Strategies
Iron catalysts are attractive due to their low cost and low toxicity. Iron-catalyzed dehydrogenative coupling reactions have been successfully employed for the synthesis of various organic molecules, including those with quinone scaffolds. While a direct application to the synthesis of this compound is not found in the available literature, the principles of iron-catalyzed C-H activation and subsequent bond formation are relevant. An iron-catalyzed approach could potentially involve the intramolecular dehydrogenative coupling of a precursor containing both the naphthoquinone and the N-ethylamide functionalities. Such a reaction would offer an atom-economical route to the desired heterocyclic system.
Photochemical and Green Chemistry Approaches in Naphtho-oxazole Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Photochemical reactions and green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including naphtho-oxazoles.
Photochemical approaches offer a powerful tool for the construction of complex molecular architectures. While specific photochemical synthesis of this compound is not extensively documented, related naphtho[2,1-d]oxazoles have been synthesized via photocyclization of (arylethenyl)oxazoles. This method provides a high-yielding route to the fused polycyclic system. The process typically involves the irradiation of a precursor molecule, leading to an intramolecular cyclization to form the desired naphtho-oxazole ring system.
Green chemistry approaches focus on minimizing waste, using less hazardous solvents, and reducing energy consumption. For the synthesis of related oxazole derivatives, several green methods have been explored, which could be adapted for the synthesis of this compound. These include:
Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate a variety of organic reactions and improve yields. scispace.com The use of ultrasound irradiation can be a valuable tool in the synthesis of heterocyclic compounds, potentially reducing reaction times and energy input. scispace.comresearchgate.netnih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of various disubstituted oxadiazoles and could be a viable green alternative for the production of naphtho-oxazole-diones. researchgate.net
Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key principle of green chemistry. nih.gov Research has demonstrated the synthesis of oxazole derivatives in aqueous media, which could be explored for the target compound.
The table below summarizes some green chemistry approaches that could be relevant for the synthesis of this compound, based on the synthesis of analogous heterocyclic compounds.
| Green Approach | Technique | Potential Advantages | Reference |
| Ultrasound-Assisted Synthesis | Sonochemistry | Accelerated reaction rates, improved yields, reduced energy consumption | scispace.comresearchgate.net |
| Microwave-Assisted Synthesis | Microwave Irradiation | Shorter reaction times, higher yields, cleaner reactions | researchgate.netresearchgate.net |
| Greener Solvents | Aqueous Media | Reduced environmental impact, improved safety | nih.gov |
Regioselective Synthesis and Stereocontrol in the Construction of Naphtho[2,1-d]oxazole-4,5-diones
The regioselective synthesis of 2-substituted naphtho[2,1-d]oxazole-4,5-diones is crucial for controlling the final structure and properties of the molecule. The regioselectivity of the cyclization reaction determines the specific isomer formed.
One established method for the synthesis of 2-alkylnaphth[2,1-d]oxazole-4,5-diones involves the reaction of 3-acylamino-1,2-naphthoquinones. rsc.org In this multi-step process, the initial reaction with piperidine yields a 4-piperidino-3-acylamino-1,2-naphthoquinone intermediate. rsc.org Subsequent treatment of this intermediate with aluminum oxide induces an internal addition-elimination reaction, leading to the formation of the desired 2-alkylnaphth[2,1-d]oxazole-4,5-dione. rsc.org The regioselectivity of this reaction is dictated by the positions of the amino and acylamino groups on the naphthoquinone starting material.
For the synthesis of related naphtho[2,3-d]oxazole-4,9-dione derivatives, a one-pot reaction has been developed. nih.gov This method involves refluxing 2-amino-3-bromo-1,4-naphthoquinone with appropriate benzoyl chloride analogs at high temperatures. nih.govnih.gov The reaction is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, followed by an in situ intramolecular cyclization to yield the final product. nih.gov The regiochemistry of the final product is determined by the substitution pattern of the starting naphthoquinone.
Stereocontrol is a critical aspect when chiral centers are present in the molecule. For this compound, there are no chiral centers in the core structure. However, if chiral substituents were to be introduced, stereoselective synthetic methods would be necessary to control the three-dimensional arrangement of atoms.
The following table outlines a synthetic approach to achieve regioselectivity in the formation of the naphtho[2,1-d]oxazole-4,5-dione core.
| Starting Material | Reagents | Key Intermediate | Product | Regioselectivity | Reference |
| 3-Acylamino-1,2-naphthoquinone | 1. Piperidine2. Aluminum Oxide | 4-Piperidino-3-acylamino-1,2-naphthoquinone | 2-Alkylnaphth[2,1-d]oxazole-4,5-dione | Controlled by starting material substitution | rsc.org |
Process Optimization and Scalability Considerations for this compound Production
Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing yield and minimizing by-product formation. For instance, in the synthesis of related naphtho[2,3-d]oxazole-4,9-diones, the formation of the oxazole ring is temperature-dependent, with higher temperatures favoring the cyclized product. nih.gov
The choice of purification method is also a critical consideration for scalability. While column chromatography is commonly used in the laboratory, it can be impractical and costly for large-scale production. nih.gov Alternative purification techniques such as crystallization or trituration are often more suitable for industrial applications. nih.gov
To ensure a scalable and economically viable process for this compound production, the following factors should be considered:
Cost and availability of starting materials: Utilizing readily available and inexpensive starting materials is essential for a cost-effective process.
Simplicity of the procedure: A straightforward and robust synthetic route with minimal operational steps is desirable for large-scale manufacturing.
Safety and environmental impact: The use of safe and environmentally friendly reagents and solvents is a critical aspect of modern chemical production.
Further research into process development and optimization will be necessary to establish a robust and scalable manufacturing process for this compound.
Reaction Mechanisms and Reactivity Profile of 2 Ethylnaphtho 2,1 D Oxazole 4,5 Dione
Mechanistic Investigations of Oxazole (B20620) Ring Formation on Naphthoquinone Scaffolds
The construction of the naphtho[2,1-d]oxazole-4,5-dione skeleton can be achieved through several synthetic strategies, each involving distinct mechanistic pathways. A primary method involves the cyclization of suitably substituted aminonaphthoquinones.
One documented pathway begins with 3-acylamino-1,2-naphthoquinones. rsc.org The reaction of these precursors with a nucleophilic amine, such as piperidine (B6355638), leads to the formation of a 4-piperidino-3-acylamino-1,2-naphthoquinone intermediate. Subsequent treatment with aluminum oxide promotes an internal addition-elimination reaction, culminating in the formation of the 2-alkylnaphth[2,1-d]oxazole-4,5-dione. rsc.org
Another approach involves the reaction of 2-amino-3-halonaphthoquinones with acyl chlorides. nih.gov This reaction is believed to proceed through the initial acylation of the amino group to form a 2-amido-3-halonaphthoquinone intermediate. An in situ intramolecular nucleophilic substitution, where the amide oxygen displaces the adjacent halogen, then yields the fused oxazole ring. This cyclization is often temperature-dependent. nih.gov
Alternative mechanisms have also been proposed, including the reaction of naphthoquinone-oximes with diazomethane, which is suggested to proceed via alkylation of the oxime nitrogen, followed by the elimination of nitrogen gas and water to yield the oxazole ring. researchgate.net Furthermore, radical-mediated pathways have been explored for the synthesis of naphtho[2,1-d]oxazoles from naphthols and amines, where radical adducts of TEMPO are suggested as key intermediates.
| Starting Material | Reagents | Key Intermediate | Mechanism Type | Product |
| 3-Acylamino-1,2-naphthoquinone | 1. Piperidine2. Al₂O₃ | 4-Piperidino-3-acylamino-1,2-naphthoquinone | Addition-Elimination | 2-Alkylnaphtho[2,1-d]oxazole-4,5-dione |
| 2-Amino-3-halonaphthoquinone | Acyl Chloride | 2-Amido-3-halonaphthoquinone | Intramolecular Nucleophilic Substitution | 2-Alkyl/Aryl-naphtho[2,3-d]oxazole-4,9-dione |
| Naphthoquinone-oxime | Diazomethane (CH₂N₂) | N-alkylated oxime | Alkylation/Elimination | Naphthoxazole |
| 2-Naphthol | Amine, TEMPO, (NH₄)₂S₂O₈ | Radical adducts | Radical-mediated cyclization | Naphtho[2,1-d]oxazole |
Oxidative and Reductive Transformations of the 4,5-Dione Moiety in Naphtho[2,1-d]oxazole-4,5-diones
The 4,5-dione moiety, an ortho-quinone, is the primary center of redox activity in the molecule. It can undergo both one- and two-electron reduction processes. nih.govresearchgate.net Under biological conditions, the one-electron reduction pathway produces a highly reactive semiquinone radical intermediate. A subsequent one-electron reduction yields the corresponding hydroquinone (B1673460) (catechol). researchgate.net These species can be re-oxidized by molecular oxygen, leading to a redox cycle that generates reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.govresearchgate.net
A crucial metabolic pathway for this class of compounds involves the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), a flavoprotein that is often overexpressed in cancer cells. lookchem.comisciii.es NQO1 bypasses the one-electron reduction step, catalyzing a direct two-electron reduction of the ortho-quinone to the hydroquinone using NADH or NADPH as a cofactor. lookchem.comisciii.es This enzymatic reduction is a key activation mechanism, as the resulting hydroquinone is often unstable and auto-oxidizes, leading to significant ROS production and cellular stress. lookchem.comresearchgate.net Several novel naphtho[2,1-d]oxazole-4,5-diones have been specifically designed as efficient substrates for NQO1. researchgate.netnih.gov
Electrochemical studies on related ortho-naphthoquinone systems reveal that the reduction typically occurs in two distinct one-electron steps, which can be observed using techniques like cyclic voltammetry. mdpi.com The redox potentials are influenced by the substituents on the ring system.
While the dione (B5365651) moiety is readily reduced, oxidative transformations can also occur, though they are often more destructive to the core structure. Strong oxidizing agents can lead to the cleavage of the quinone ring.
Electrophilic and Nucleophilic Substitution Reactions on the Naphtho[2,1-d]oxazole System
The reactivity of the naphtho[2,1-d]oxazole system towards substitution reactions is complex, with different sites of reactivity depending on the nature of the reagent.
Nucleophilic Reactions: The most prominent sites for nucleophilic attack are the electrophilic carbonyl carbons of the 4,5-dione moiety. This ortho-quinone can undergo Michael-type 1,4- and 1,6-additions with various nucleophiles, particularly soft nucleophiles like thiols. nih.govoup.com These reactions are often rapid and can lead to the formation of covalent adducts. nih.gov The oxazole ring itself is generally resistant to nucleophilic substitution unless an effective leaving group is present at the C2-position. tandfonline.compharmaguideline.com
Electrophilic Reactions: The oxazole ring is considered an electron-rich heterocycle, but it is generally unreactive towards electrophilic aromatic substitution unless activated by strong electron-donating groups. pharmaguideline.comwikipedia.org When substitution does occur, it is predicted to take place preferentially at the C5 position of the oxazole ring. tandfonline.comchempedia.info The fused benzene (B151609) rings of the naphthalene (B1677914) core are also deactivated by the electron-withdrawing quinone moiety, making electrophilic substitution on these rings challenging and requiring harsh reaction conditions.
Annulation Reactions and Construction of Complex Polycyclic Systems Incorporating the Naphtho[2,1-d]oxazole Core
The naphtho[2,1-d]oxazole core can serve as a scaffold for the construction of more complex, polycyclic systems through annulation reactions. A significant strategy for achieving this is the Diels-Alder reaction, where the oxazole ring functions as a diene. wikipedia.org
In these [4+2] cycloaddition reactions, the C4-C5 double bond of the oxazole ring system reacts with a dienophile, such as an alkene or alkyne. wikipedia.orgclockss.org The reaction is facilitated by electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile. thieme-connect.com The initial cycloadduct contains an oxygen bridge, which can subsequently be cleaved under acidic conditions or through rearrangement, often leading to the formation of a new pyridine (B92270) or furan (B31954) ring fused to the original scaffold. wikipedia.org The use of Lewis acids can catalyze and improve the efficiency of these cycloadditions. thieme-connect.com Intramolecular Diels-Alder reactions, where the dienophile is tethered to the naphthoxazole core, have also been employed to construct intricate polycyclic natural products. thieme-connect.comthieme-connect.com
Other annulation strategies can involve building rings onto the naphthalene portion of the molecule, for instance, through transition-metal-free oxidative annulation reactions or N-heterocyclic carbene (NHC)-catalyzed annulations with appropriate precursors. researchgate.netrsc.org
Functional Group Interconversions and Derivatization Strategies for 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione
A variety of derivatization strategies can be employed to modify the this compound molecule, aiming to alter its physicochemical or biological properties. These modifications can target the 2-ethyl substituent, the 4,5-dione moiety, or the aromatic rings.
Modification of the 2-Ethyl Group: The ethyl group at the C2 position can be a site for functionalization. For example, benzylic-type oxidation could introduce a hydroxyl or carbonyl group on the alpha-carbon of the ethyl chain. Halogenation at this position could also provide a handle for further nucleophilic substitution reactions. Synthetically, a wide range of substituents can be introduced at the C2-position by starting with different acylamino-naphthoquinones during the ring formation step, leading to analogs with diverse functional groups. nih.gov
Modification of the 4,5-Dione Moiety: The carbonyl groups of the ortho-quinone are amenable to several classic functional group interconversions.
Reduction: The dione can be reduced to the corresponding diol (catechol) using various reducing agents.
Oximation: Reaction with hydroxylamine (B1172632) or its derivatives can convert one or both carbonyl groups into oximes.
Protection: The quinone can be protected, for example, by reductive alkylation to form diether derivatives, which can mask its reactivity. researchgate.net
Modification of the Aromatic Rings: Introducing substituents onto the fused benzene rings typically requires nucleophilic aromatic substitution if a suitable leaving group is present, or electrophilic substitution under forcing conditions.
| Target Site | Reaction Type | Reagents/Conditions | Potential Product |
| 4,5-Dione | Two-electron reduction | NQO1, NAD(P)H | Naphtho[2,1-d]oxazole-4,5-diol |
| 4,5-Dione | Oximation | Hydroxylamine (NH₂OH) | Naphtho[2,1-d]oxazole-4,5-dione oxime |
| 4,5-Dione | Reductive Alkylation | Indium-mediated alkylation | 4,5-Dialkoxy-naphtho[2,1-d]oxazole |
| 2-Ethyl Group (α-carbon) | Oxidation | Mild oxidizing agents | 2-(1-Hydroxyethyl) or 2-Acetyl derivative |
| Aromatic Rings | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ (harsh) | Nitro-substituted derivative |
Computational and Theoretical Investigations of 2 Ethylnaphtho 2,1 D Oxazole 4,5 Dione
Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the structural and electronic characteristics of molecules like 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione. irjweb.com DFT methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For the broader class of naphthoquinones and their derivatives, DFT calculations have been instrumental in analyzing intramolecular interactions, such as hydrogen bonding, and their effect on molecular planarity and stability. mdpi.com
A key application of DFT is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscholarsresearchlibrary.com The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. irjweb.comscholarsresearchlibrary.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. irjweb.com In related oxazole (B20620) and naphthoquinone systems, DFT calculations are used to determine these values, which helps in understanding their potential as electron acceptors or donors in chemical reactions and biological interactions. scholarsresearchlibrary.comresearchgate.net
For a representative heterocyclic system, DFT calculations provide insights into these electronic parameters.
| Parameter | Description | Typical Calculated Value (eV) for a model oxazole derivative |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.65 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.81 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.84 |
Note: The values presented are illustrative for a model oxazole derivative as found in the literature and serve to demonstrate the type of data obtained from DFT calculations. irjweb.com
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations provide a computational lens to view the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of particles over time.
Conformational analysis, often performed in conjunction with both DFT and MD, is crucial for understanding the molecule's flexibility, particularly the rotation around single bonds, such as the bond connecting the ethyl group to the oxazole ring. nih.govresearchgate.net While the fused ring system of the naphtho[2,1-d]oxazole-4,5-dione core is largely rigid, the ethyl substituent can adopt various conformations. DFT calculations can determine the relative energies of these conformers, identifying the most stable, low-energy shapes. nih.gov MD simulations can then explore the transitions between these conformations and assess their stability in different environments, which is particularly important for understanding how the molecule might bind to a biological target. nih.gov Studies on related naphthoquinone derivatives have successfully used MD simulations to evaluate the stability of ligand-protein complexes, providing insights into their potential as therapeutic agents. nih.govfrontiersin.org
Reaction Pathway Analysis and Transition State Modeling for Naphtho-oxazole Syntheses and Transformations
Computational chemistry is an invaluable tool for elucidating the mechanisms of complex organic reactions, such as those used to synthesize the naphtho-oxazole scaffold. nih.gov Theoretical reaction pathway analysis involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
The synthesis of naphtho[2,1-d]oxazoles can be achieved through various routes, including the condensation of aminonaphthols with aldehydes or carboxylic acids, often involving cyclization and oxidation steps. bohrium.comrsc.orgresearchgate.net DFT calculations are used to model these reaction steps, calculating the activation energies (the energy barrier of the transition state) and reaction energies. researchgate.net This information helps chemists understand why a particular reaction pathway is favored, rationalize the observed product distribution, and predict how changes in reactants or catalysts might affect the outcome. For instance, in a silver-catalyzed synthesis of related naphtho[2,3-d]oxazoles, computational studies have been used to explore the mechanism and calculate the Gibbs free energies of stationary points along the reaction coordinate. researchgate.net
Modeling the transition state—the highest energy point on the reaction pathway—is critical. By analyzing its geometry and electronic structure, researchers can gain insight into the bond-making and bond-breaking processes that govern the reaction rate and selectivity.
Quantum Chemical Characterization of Reactivity Descriptors (e.g., Fukui functions, electrostatic potentials)
Beyond frontier molecular orbitals, DFT provides a suite of reactivity descriptors that offer a more nuanced picture of a molecule's chemical behavior. For this compound, these descriptors can predict the most likely sites for electrophilic or nucleophilic attack. komorowski.edu.pl
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. irjweb.com For the target compound, the MEP would likely show negative potential around the oxygen atoms of the quinone and oxazole ring, and the nitrogen atom, indicating these are sites susceptible to electrophilic attack. researchgate.net
Fukui Functions: Derived from conceptual DFT, Fukui functions (f(r)) quantify the change in electron density at a particular point when an electron is added to or removed from the system. komorowski.edu.plnih.gov This allows for the identification of the most reactive atoms for:
Nucleophilic attack (where an electron is accepted), indicated by f+(r).
Electrophilic attack (where an electron is donated), indicated by f-(r).
Radical attack , indicated by f0(r).
Studies on simple oxazoles have used Fukui functions to correctly identify the most reactive sites, demonstrating the predictive power of this tool. komorowski.edu.plnih.gov
| Descriptor | Information Provided | Predicted Reactive Sites on the Naphtho-oxazole Core |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. | Electron-rich areas near O and N atoms; electron-poor areas near carbonyl carbons. |
| Fukui Function (f+) | Predicts the most likely site for nucleophilic attack. | Likely to be highest on the carbonyl carbons of the quinone moiety. |
| Fukui Function (f-) | Predicts the most likely site for electrophilic attack. | Likely to be highest on the nitrogen and oxygen atoms of the oxazole ring. |
Solvent Effects and Catalysis within Theoretical Frameworks
The properties and reactivity of molecules can be significantly influenced by their environment. Computational models can account for these effects, providing more realistic predictions.
Solvent Effects: Solvents can stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and equilibria. Theoretical studies incorporate solvent effects through two main approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and is often used to study how a molecule's electronic properties, like its absorption or fluorescence spectra, change in different solvents. mdpi.comnih.gov
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific molecule-solvent interactions, such as hydrogen bonding. researchgate.net
Studies on related naphthoxazole derivatives have used these models to investigate solvatochromic effects, where the color of light absorbed or emitted by the molecule changes with solvent polarity. nih.govdntb.gov.ua
Catalysis: Computational methods are essential for understanding how catalysts accelerate chemical reactions. rsc.org Theoretical models can elucidate the role of a catalyst—be it an acid, base, or metal complex—in lowering the activation energy of a reaction. researchgate.netacs.org For the synthesis of naphtho-oxazoles, this could involve modeling how a catalyst activates a reactant, stabilizes a transition state, or facilitates a key bond-forming step. researchgate.nettandfonline.com Computational screening can even help in the rational design of new and more efficient catalysts. nih.gov
Advanced Spectroscopic and Analytical Characterization Approaches for 2 Ethylnaphtho 2,1 D Oxazole 4,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.netipb.pt
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group—a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The aromatic region would display a set of signals corresponding to the protons on the naphthalene (B1677914) core.
The ¹³C NMR spectrum would reveal signals for the two carbonyl carbons (C4 and C5) of the dione (B5365651), typically in the downfield region. Resonances for the aromatic and heterocyclic carbons would also be present, along with the two signals for the ethyl group carbons.
To definitively assign these resonances and establish connectivity, a suite of 2D NMR experiments is essential:
COSY (Correlation Spectroscopy): This experiment would confirm the scalar coupling between the methylene and methyl protons of the ethyl group. It would also help trace the connectivity between adjacent protons within the aromatic spin systems of the naphthalene core.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It would be used to assign the carbon resonances for the ethyl group and the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those from the ethyl methylene protons to the C2 carbon of the oxazole (B20620) ring, and from the aromatic protons to the quaternary carbons and carbonyl carbons, thereby piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could reveal through-space correlations between the ethyl group protons and the proton at the C6 position, confirming the spatial arrangement of the substituent relative to the fused ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Expected) |
| Ethyl -CH₂- | ~3.0 (quartet) | ~25 | COSY: with -CH₃; HSQC: with C at ~25 ppm; HMBC: with C2 of oxazole, -CH₃ |
| Ethyl -CH₃ | ~1.4 (triplet) | ~12 | COSY: with -CH₂; HSQC: with C at ~12 ppm; HMBC: with -CH₂, C2 of oxazole |
| Aromatic Protons (H6-H9) | 7.5 - 8.5 (multiplets) | 120 - 135 | COSY: between adjacent aromatic protons; HSQC: with corresponding aromatic carbons; HMBC: with neighboring C and C=O carbons |
| C2 (Oxazole) | - | ~165 | HMBC: with ethyl -CH₂ protons |
| C4, C5 (Carbonyls) | - | ~180, ~175 | HMBC: with aromatic protons (e.g., H6) |
| Other Quaternary Carbons | - | 120 - 150 | HMBC: with various aromatic protons |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS would be employed to determine the precise mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₁₅H₉NO₃), confirming the identity and purity of the compound. The high accuracy of HRMS distinguishes the target compound from other species with the same nominal mass. For C₁₅H₉NO₃, the calculated monoisotopic mass is 251.0582 g/mol . An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or another precursor ion) and its subsequent fragmentation through collision-induced dissociation. Analyzing the resulting fragment ions provides valuable structural information. For oxazole derivatives, fragmentation often involves cleavage of the heterocyclic ring. clockss.org For quinone structures, a characteristic loss of one or more carbon monoxide (CO) molecules is common.
Expected fragmentation pathways for this compound would include:
Loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂).
Sequential loss of CO molecules from the dione moiety.
Cleavage of the oxazole ring, potentially leading to the loss of acetonitrile (B52724) (CH₃CN) following rearrangement.
Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 251.06 | CO | 223.06 | [M - CO]⁺• |
| 251.06 | C₂H₅• (ethyl radical) | 222.04 | [M - C₂H₅]⁺ |
| 223.06 | CO | 195.07 | [M - 2CO]⁺• |
| 222.04 | CO | 194.04 | [M - C₂H₅ - CO]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" characteristic of the compound and allow for the identification of specific functional groups.
For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the dione system. These are typically observed in the 1650-1710 cm⁻¹ region. nih.gov The exact positions can be influenced by conjugation and the electronic environment. Other key vibrational modes include:
C=N and C=C Stretching: Vibrations from the oxazole and naphthalene rings, expected in the 1500-1650 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C-O Stretching: Vibrations associated with the ether linkage in the oxazole ring, typically found in the 1050-1250 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic system and other non-polar bonds. aip.orgaip.org
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | IR (Medium), Raman (Strong) |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 2980 | IR (Medium), Raman (Medium) |
| C=O Stretch (Asymmetric/Symmetric) | Quinone C=O | 1650 - 1710 | IR (Very Strong) |
| C=N / C=C Stretch | Oxazole / Aroma. | 1500 - 1650 | IR (Strong), Raman (Strong) |
| C-O Stretch | Oxazole C-O-C | 1050 - 1250 | IR (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule, specifically the transitions between electronic energy levels. Compounds with extended π-conjugated systems, such as this compound, typically absorb light in the UV and/or visible regions of the electromagnetic spectrum.
The UV-Vis absorption spectrum is expected to show multiple bands corresponding to π→π* and n→π* transitions. The extended conjugation of the naphthoquinone system fused with the oxazole ring would likely lead to significant absorption in the visible range, imparting color to the compound. nih.govmdpi.com The position of the absorption maximum (λmax) can be sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov
Many naphthoxazole derivatives are known to be fluorescent, emitting light after being electronically excited. researchgate.netperiodikos.com.br Fluorescence spectroscopy would be used to determine the emission spectrum, fluorescence quantum yield (a measure of emission efficiency), and fluorescence lifetime. These photophysical properties are highly dependent on the molecular structure and the surrounding environment. A large Stokes shift (the difference in wavelength between the absorption and emission maxima) is often a desirable property for fluorescent probes and materials. mdpi.com
Table 4: Predicted Photophysical Properties for this compound
| Parameter | Predicted Value / Observation |
| Absorption Maxima (λmax) | Expected in both UV (~250-350 nm) and visible (~390-450 nm) regions, corresponding to π→π* and n→π* transitions. |
| Molar Absorptivity (ε) | High values expected for π→π* transitions, characteristic of extended conjugated systems. |
| Emission Maxima (λem) | Potential for fluorescence in the blue-green region of the spectrum, dependent on solvent. |
| Stokes Shift | Expected to be significant, a common feature for rigid, fused-ring fluorophores. |
| Solvatochromism | Both absorption and emission spectra may show shifts with changing solvent polarity due to changes in dipole moment upon excitation. nih.gov |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
A single crystal of sufficient quality would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would confirm the planar naphthoquinone core fused with the oxazole ring and the orientation of the ethyl group at the 2-position.
Furthermore, the crystallographic data would offer invaluable insights into the intermolecular interactions governing the crystal packing. These non-covalent interactions, such as pi-pi stacking between the aromatic rings and van der Waals forces, are crucial in determining the solid-state properties of the compound, including its melting point, solubility, and polymorphism. Analysis of the crystal lattice would reveal how individual molecules of this compound arrange themselves in a repeating pattern.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 1017 |
| Z | 4 |
Chromatographic Techniques for Purity Assessment, Separation, and Quantification
Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be pivotal analytical tools.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be developed for this compound, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.
The method would involve dissolving a sample of the compound in a suitable solvent and injecting it into the HPLC system. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A UV-Vis detector would be employed for detection, as the conjugated system of the naphthoquinone core is expected to exhibit strong absorbance in the UV-visible region. The retention time of the major peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantification. The purity of the sample would be determined by the relative area of the main peak compared to any impurity peaks.
Hypothetical HPLC Method Parameters for this compound
| Parameter | Hypothetical Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Analysis
For volatile and thermally stable compounds, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Assuming this compound possesses sufficient volatility and thermal stability, GC-MS could be employed for its analysis.
In a typical GC-MS analysis, the sample would be injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. Separation would occur based on the compound's boiling point and its interactions with the stationary phase. As the separated components elute from the column, they would enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, would serve as a molecular fingerprint, allowing for the unequivocal identification of the compound. The fragmentation pattern would provide valuable structural information, further confirming the identity of this compound. This technique is particularly useful for monitoring the progress of a chemical reaction by analyzing the presence of starting materials, intermediates, and the final product.
Hypothetical GC-MS Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Molecular Ion (M⁺) | m/z 253 |
Structure Activity Relationship Sar Studies of 2 Ethylnaphtho 2,1 D Oxazole 4,5 Dione Mechanistic and Theoretical Perspectives
Ligand-Target Interaction Studies via Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione, and its biological target, typically a protein receptor or enzyme. These methods provide insights into the binding modes, affinities, and the dynamic behavior of the ligand-target complex.
Computational modeling is employed to predict how naphtho[2,1-d]oxazole-4,5-dione derivatives bind to the active site of target enzymes like NAD(P)H: Quinone Oxidoreductase 1 (NQO1). Molecular docking studies analyze the interactions between the compound and the protein's active site, with lower binding energy values (ΔG) indicating a stronger and more stable interaction. mdpi.com
For a series of quinone derivatives, a correlation has been observed where compounds with more favorable binding energies also exhibit higher rates of enzymatic conversion by NQO1. mdpi.com This suggests that the computational models are effective in predicting the experimental activity. The binding affinity is influenced by a variety of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. For instance, in related heterocyclic compounds, π-stacking interactions between phenyl substituents and aromatic amino acid residues can stabilize the ligand-protein complex. bioorganica.com.ua
| Compound Series | Target Protein | Binding Energy (ΔG) kcal/mol | Key Interactions Noted |
| 1,4-Naphthoquinone Hybrids | NQO1 | -7.5 to -8.5 | Strong interaction with the active center of the protein. mdpi.com |
| Benzotriazole-nor-β-lapachone | NQO1 | Not specified | Designed as NQO1-targeted agents via molecular docking. unitn.it |
| Phenyl-substituted 1,3-oxazoles | Model Protein Fragments | ~2.5 kcal/mol stabilization | π-stacking with aromatic amino acid residues. bioorganica.com.ua |
Enzymatic Conversion and Substrate Specificity for Quinone Reductases (e.g., NQO1)
NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. nih.gov This obligatory two-electron reduction is a critical detoxification pathway, as it bypasses the formation of unstable and highly reactive semiquinone intermediates that can be generated by one-electron reductases. nih.gov The resulting hydroquinone (B1673460) is typically more stable and can be readily conjugated and excreted from the cell.
Derivatives of naphtho[2,1-d]oxazole-4,5-dione have been specifically designed and synthesized as efficient substrates for NQO1. unitn.itnih.gov The efficiency of a compound as an NQO1 substrate is a key determinant of its biological activity, particularly its antitumor effects. The enzyme's ability to process these compounds is evaluated by measuring the rate of NADPH oxidation to NADP+.
The substrate specificity of NQO1 is broad, allowing it to act on a variety of quinone structures. However, specific structural features can enhance a compound's suitability as a substrate. For naphtho[2,1-d]oxazole-4,5-dione derivatives, the core ortho-naphthoquinone structure is crucial for recognition and processing by NQO1.
| Compound | Enzyme | Substrate Efficiency (Relative Rate) | Method |
| β-lapachone (Reference) | NQO1 | 100% | Measurement of NADPH oxidation. mdpi.com |
| Naphthoquinone-quinoline hybrids | NQO1 | 110-153% | Measurement of NADPH oxidation. mdpi.com |
| 2-((4-benzylpiperazin-1-yl)methyl)naphtho[2,1-d]oxazole-4,5-dione | NQO1 | Described as an "efficient substrate". nih.gov | Biological evaluation in NQO1-rich cell lines. nih.gov |
Mechanistic Insights into Biochemical Pathways Influenced by Naphtho[2,1-d]oxazole-4,5-dione Derivatives
The primary biochemical pathway influenced by NQO1 substrates like naphtho[2,1-d]oxazole-4,5-dione derivatives is a futile redox cycle that leads to massive oxidative stress. unitn.it The process begins with the NQO1-catalyzed two-electron reduction of the quinone to a hydroquinone. nih.gov
This hydroquinone is often unstable and rapidly auto-oxidizes back to the original quinone, a process that consumes molecular oxygen and generates reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov This futile cycling repeats, leading to a dramatic increase in intracellular ROS levels and rapid consumption of oxygen. nih.gov
The resulting severe oxidative stress causes widespread damage to cellular components. A key consequence is extensive DNA damage, including base lesions and single-strand breaks. nih.gov This DNA damage hyperactivates the nuclear enzyme Poly(ADP-ribose) polymerase 1 (PARP1), a DNA repair protein. The hyperactivation of PARP1 consumes its substrate, NAD+, leading to a rapid depletion of both NAD+ and ATP pools. This energy crisis ultimately triggers a unique form of programmed cell death, often a Ca²⁺-dependent programmed necrosis, specifically in cancer cells with high NQO1 expression. nih.gov
Correlation of Electronic and Steric Parameters with Observed Biochemical Activities (Theoretical Basis)
The biochemical activity of naphtho[2,1-d]oxazole-4,5-dione derivatives is highly dependent on their electronic and steric properties. These properties can be quantitatively correlated with activity through QSAR studies, which model the relationship between chemical structure and biological effect. nih.gov
Electronic Parameters: The electronic nature of substituents on the aromatic rings significantly influences the compound's redox potential and its interaction with the target enzyme.
Electron-withdrawing groups (e.g., chloro, fluoro) can make the quinone moiety more electrophilic, potentially facilitating its reduction by NQO1. SAR studies on related 2-arylnaphtho[2,3-d]oxazole-4,9-diones have shown that the position of such substituents is critical. For instance, a meta-substituted chloro-phenyl group resulted in the highest cytotoxicity against certain cancer cell lines. nih.gov
Polar surface area and the contributions of polar atoms (oxygen, nitrogen) are key descriptors in QSAR models, highlighting the importance of electronic distribution for biological activity. nih.gov
Steric Parameters: The size, shape, and conformation of the molecule and its substituents are crucial for ensuring a proper fit within the enzyme's active site.
Molecular volume and the presence of aliphatic chains are important descriptors in QSAR models, reflecting the role of steric bulk and shape. nih.gov
The position of substituents (ortho, meta, para) can drastically alter the molecule's conformation and how it presents itself to the binding site, thereby affecting its activity. nih.gov Fused five-membered rings, such as the oxazole (B20620) in the core structure, have been shown to potentially increase cytotoxicity. nih.gov
Theoretical analyses suggest that these parameters govern the non-covalent interactions, such as hydrogen bonding and π-π stacking, that stabilize the ligand-target complex and are essential for activity. bioorganica.com.ua
Rational Design Principles for Modulating Compound Interactions at the Molecular Level
Rational design principles aim to systematically modify the chemical structure of a lead compound like this compound to improve its therapeutic properties. This involves enhancing its interaction with the desired target (NQO1) while improving its pharmacological profile.
Key design principles include:
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For example, modifying the substituent at the 2-position of the oxazole ring can fine-tune the electronic properties of the entire molecule.
Structure-Based Design: Using the three-dimensional structure of the target protein (NQO1) to design ligands that fit precisely into the active site. Molecular docking simulations guide the placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues.
Improving Physicochemical Properties: A major challenge with many quinone-based compounds is poor aqueous solubility. A key design strategy for naphtho[2,1-d]oxazole-4,5-dione derivatives has been the introduction of water-soluble side chains. For example, adding a benzylpiperazinyl methyl group created a new analog with significantly improved solubility under acidic conditions compared to the parent compound, β-lapachone. nih.gov This modification enhances bioavailability and facilitates formulation without requiring potentially toxic solubilizing agents.
Modulating Redox Properties: The substituents on the naphthoquinone core can be altered to modulate the compound's redox potential. This fine-tunes the rate of futile redox cycling, potentially optimizing the generation of ROS for maximum therapeutic effect in cancer cells while minimizing off-target effects.
By applying these principles, novel analogs can be developed with enhanced potency, greater selectivity for NQO1-expressing tumors, and improved drug-like properties. nih.gov
Emerging Applications and Future Research Directions for 2 Ethylnaphtho 2,1 D Oxazole 4,5 Dione
Utilization as Ligands in Catalysis and Coordination Chemistry
The presence of nitrogen and oxygen atoms within the oxazole (B20620) ring of 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione makes it a compelling candidate for use as a ligand in coordination chemistry and catalysis. Heterocyclic systems containing N-donor atoms are pivotal in the development of transition metal catalysts. mdpi.com Research on structurally related 1,3-oxazole and 4,5-dihydro-1,3-oxazole motifs has shown their effectiveness as ligands for vanadium catalysts used in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The performance of these catalysts, including their activity and the properties of the resulting polymers, is significantly influenced by the steric and electronic environment of the ligand. mdpi.com
Future research could focus on synthesizing and characterizing metal complexes of this compound with various transition metals. The dione (B5365651) moiety could also participate in coordination, potentially leading to polydentate ligands with unique electronic properties. Investigating the catalytic activity of these novel complexes in organic transformations, such as oxidation, reduction, and cross-coupling reactions, represents a significant area for exploration. The systematic study of how the ethyl group and the extended naphthoquinone system influence the stability and reactivity of the resulting metal complexes will be crucial for designing highly efficient and selective catalysts.
Potential in Advanced Materials Science and Organic Electronics (e.g., fluorescent materials, dyes)
The extended π-conjugated system inherent in the naphtho[2,1-d]oxazole-4,5-dione scaffold suggests significant potential for applications in materials science, particularly in the realm of organic electronics and fluorescent materials. Naphthoquinone derivatives fused with heterocyclic rings are known to exhibit interesting photophysical properties. For instance, related naphtho[2,3-d]thiazole-4,9-dione (B78148) compounds have been shown to be fluorescent in both solution and solid states. nih.gov Similarly, other complex oxazole derivatives, such as 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] bohrium.comnih.govoxazole, have demonstrated fluorescence with excellent quantum yields. researchgate.net
The fluorescence properties of this compound are ripe for investigation. Research should focus on characterizing its absorption and emission spectra, determining its quantum yield, and understanding the influence of solvent polarity on its photophysical behavior. Modifications to the core structure, such as the introduction of different alkyl or aryl groups at the 2-position of the oxazole ring, could be explored to tune its optical and electronic properties. This could lead to the development of novel organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, and advanced dyes with high stability and specific color characteristics.
Development of Novel and Sustainable Synthetic Methodologies for Naphtho-oxazole-4,5-diones
While methods for the synthesis of naphtho-oxazole-diones exist, there is a continuous need for the development of more efficient, sustainable, and versatile synthetic routes. A known method for producing 2-alkylnaphth[2,1-d]oxazole-4,5-diones involves the reaction of 3-acylamino-1,2-naphthoquinones with piperidine (B6355638), followed by treatment with aluminum oxide to induce an internal addition-elimination reaction. rsc.org Other approaches for related isomers include the one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones by refluxing 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride derivatives at high temperatures. nih.gov
Future research should prioritize the development of "green" synthetic methodologies. This could involve leveraging visible-light-mediated reactions, such as the [3+2] cycloaddition used for synthesizing related naphtho[2,3-b]furan-4,9-diones, which proceeds without bases, metals, or other catalysts. mdpi.com Other sustainable techniques worth exploring include microwave-assisted synthesis, ultrasound-assisted reactions, and the use of eco-friendly solvents like deep eutectic solvents, which have proven effective for synthesizing other benzoxazole (B165842) derivatives. mdpi.com The development of such methods would not only increase reaction efficiency and yield but also reduce the environmental impact of producing these valuable compounds.
Table 1: Comparison of Synthetic Methodologies for Naphtho-oxazole-dione Scaffolds
| Method | Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|
Exploration of New Mechanistic Pathways in Chemical Transformations Involving the Dione Moiety
The ortho-dione moiety in this compound is a key functional group that dictates much of its potential reactivity. This structural feature is known to be redox-active, and related naphthoquinone compounds are recognized as substrates for enzymes like NAD(P)H: quinone oxidoreductase-1 (NQO1). nih.govlookchem.com The enzymatic reduction of the quinone to a hydroquinone (B1673460) can lead to the generation of reactive oxygen species (ROS) through redox cycling, a mechanism of significant interest in medicinal chemistry. lookchem.com
Future mechanistic studies should delve into the electrochemical properties of this compound to fully map its redox potential and behavior. Exploring its reactivity in various chemical transformations is another promising area. The electrophilic nature of the carbonyl carbons in the dione ring makes them susceptible to nucleophilic attack, opening pathways for the synthesis of novel derivatives. Furthermore, the potential for the dione to act as a dienophile in Diels-Alder reactions or to undergo other pericyclic reactions could be investigated to create more complex molecular architectures. Understanding these fundamental mechanistic pathways is essential for unlocking the full synthetic potential of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction for Naphtho[2,1-d]oxazole-4,5-diones
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. mdpi.com These computational tools can be powerfully applied to the study of naphtho[2,1-d]oxazole-4,5-diones to accelerate the discovery of new applications. AI algorithms can be trained on existing data from related compounds to predict the properties and activities of novel, unsynthesized derivatives of this compound.
Specific future applications of AI in this context include:
Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the fluorescent properties (e.g., emission wavelength, quantum yield), catalytic activity, and electrochemical potentials of new analogues.
Virtual Screening: Using ML models to screen virtual libraries of naphtho[2,1-d]oxazole-4,5-dione derivatives for potential biological activities, such as NQO1 substrate efficiency, thereby prioritizing synthetic efforts. nih.gov
Synthesis Planning: Employing AI-powered retrosynthesis tools to design novel and efficient synthetic pathways, potentially highlighting more sustainable or cost-effective routes. mdpi.com
Mechanism Elucidation: Using computational chemistry and ML to model reaction intermediates and transition states, providing deeper insight into the mechanistic pathways of transformations involving the dione moiety.
By integrating these in silico approaches, research into 2-Ethylnaphtho[2,1-d]oxazole-4,5-diones can be guided more effectively, reducing the time and resources required to discover and optimize compounds for specific applications in catalysis, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-ethylnaphtho[2,1-d]oxazole-4,5-dione derivatives, and how are they characterized?
- Methodological Answer : Synthesis typically involves cyclization of substituted naphthoquinones with oxazole precursors. For example, Li et al. (2016) fused ortho-naphthoquinones with oxazole rings via acid-catalyzed condensation, followed by purification using water-ethanol recrystallization (65% yield). Characterization employs NMR, FTIR, and mass spectrometry, with purity confirmed by HPLC (>95%) . Melting points (e.g., 141–143°C) and solubility profiles are critical for validating structural integrity .
Q. How is the biological activity of this compound initially screened?
- Methodological Answer : In vitro cytotoxicity assays against NQO1-positive cancer cell lines (e.g., A549 lung cancer) are standard. Compounds are tested at concentrations ranging from 1–50 μM, with IC₅₀ values calculated using MTT or SRB assays. NQO1 substrate efficiency is confirmed via enzymatic assays measuring NADH depletion rates .
Q. What safety protocols are recommended for handling naphthooxazole-diones during synthesis?
- Methodological Answer : Use NIOSH-approved face shields, gloves, and fume hoods. Avoid skin contact via proper glove removal techniques. Solvents like DMSO require reduced-pressure distillation to minimize exposure. Post-synthesis waste must comply with hazardous material disposal regulations .
Advanced Research Questions
Q. What structural modifications enhance aqueous solubility of 2-ethylnaphtho[2,1-d]oxazole-4,5-diones without compromising bioactivity?
- Methodological Answer : Introducing hydrophilic side chains (e.g., ester-linked polyethylene glycol) or ionizable groups (e.g., sulfonic acid) improves solubility. Li et al. (2016) achieved a 10-fold solubility increase in acidic media by appending a water-soluble ethylenediamine side chain, maintaining NQO1 substrate efficiency .
Q. How can contradictions in cytotoxicity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use pharmacokinetic profiling (e.g., plasma half-life via LC-MS) to identify degradation products. Encapsulation in PEG-PLA micelles improved in vivo stability of β-lapachone analogs, enhancing tumor-specific delivery .
Q. What experimental designs validate NQO1-dependent cytotoxicity mechanisms?
- Methodological Answer : Co-treatment with dicoumarol (NQO1 inhibitor) in cytotoxicity assays confirms NQO1-specific activity. RNA interference (siRNA knockdown) of NQO1 in cancer cells further validates dependency. In vivo, use NQO1-knockout mouse models to assess tumor regression specificity .
Q. How do naphthooxazole-diones compare to β-lapachone in inducing oxidative stress?
- Methodological Answer : Measure ROS production via DCFH-DA fluorescence and PARP-1 cleavage via Western blot. 2-Ethylnaphtho[2,1-d]oxazole-4,5-diones show 2–3× higher ROS generation in NQO1-rich cells compared to β-lapachone, attributed to their optimized redox cycling efficiency .
Q. What strategies mitigate off-target effects in preclinical studies?
- Methodological Answer : Structure-activity relationship (SAR) studies identify substituents reducing non-specific binding. For example, replacing methyl groups with ethyl in the oxazole ring decreased hepatotoxicity in murine models by 40%. Dose optimization using maximum tolerated dose (MTD) studies further refines therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
